molecular formula C14H24O B14265776 9-Ethoxycyclododeca-1,5-diene CAS No. 139023-22-6

9-Ethoxycyclododeca-1,5-diene

Cat. No.: B14265776
CAS No.: 139023-22-6
M. Wt: 208.34 g/mol
InChI Key: YJUZYHKASHHHGR-UHFFFAOYSA-N
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Description

9-Ethoxycyclododeca-1,5-diene is a macrocyclic organic compound featuring a 12-membered carbon ring with conjugated double bonds at positions 1 and 5, and an ethoxy (-OCH₂CH₃) substituent at position 7. Its structure combines the steric effects of a large ring system with the electronic influence of the ethoxy group, which can modulate reactivity and stability.

Properties

CAS No.

139023-22-6

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

9-ethoxycyclododeca-1,5-diene

InChI

InChI=1S/C14H24O/c1-2-15-14-12-10-8-6-4-3-5-7-9-11-13-14/h4,6-7,9,14H,2-3,5,8,10-13H2,1H3

InChI Key

YJUZYHKASHHHGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC=CCCC=CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycyclododeca-1,5-diene typically involves the cyclization of linear precursors. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the presence of a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 9-Ethoxycyclododeca-1,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.

    Reduction: Hydrogenation reactions can reduce the double bonds to form saturated cyclododecane derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of cyclododecane derivatives.

    Substitution: Formation of halogenated cyclododeca derivatives.

Scientific Research Applications

9-Ethoxycyclododeca-1,5-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Ethoxycyclododeca-1,5-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system. The compound can act as a diene in these reactions, forming new cyclic structures with dienophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Cycloocta-1,5-diene Derivatives
  • Structure : Cycloocta-1,5-diene (C₈H₁₂) is an 8-membered ring with conjugated double bonds. Unlike 9-Ethoxycyclododeca-1,5-diene, it lacks substituents and has a smaller ring size.
  • Synthesis : describes a one-pot synthesis of selenium-containing cyclooctadiene derivatives (e.g., compounds 9–12) with yields of 85–92% via transannular addition of SeBr₂. The smaller ring size likely facilitates higher yields due to reduced steric strain compared to 12-membered systems .
  • Reactivity : Cyclooctadiene derivatives undergo transannular reactions and catalytic hydrogenation (). The larger ring of this compound may exhibit slower reaction kinetics due to increased conformational flexibility and steric hindrance from the ethoxy group .
1,5,9-Cyclododecatriene
  • Structure : A 12-membered ring with three conjugated double bonds (C₁₂H₁₈). The absence of substituents distinguishes it from this compound.
  • Toxicity: highlights reproductive and developmental toxicity in a 2008 study, suggesting that unsubstituted cyclododecatriene poses significant health risks.
(5Z)-2-Methylhepta-1,5-diene
  • Structure : A linear diene with a methyl substituent. While structurally simpler, its inclusion in SIN List assessments () underscores the role of substituents in hazard profiles. The ethoxy group in this compound may introduce different reactivity or toxicity compared to methyl-substituted dienes .

Reactivity and Catalytic Behavior

  • Catalytic Hydrogenation: discusses rhodium-catalyzed hydrogenation of (Z,Z)-cycloocta-1,5-diene and norbornadiene. Larger rings like this compound may require modified catalysts or conditions due to steric and electronic effects .
  • Electrophilic Additions : The ethoxy group’s electron-donating nature could stabilize carbocation intermediates in addition reactions, contrasting with unsubstituted cyclododecatrienes.

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